Fast Red Violet LB Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Detection

Fast Red Violet LB Salt acts as a chromogenic substrate for enzymes like alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP). When these enzymes cleave the phosphate group from the salt, it produces a colored precipitate. This color change allows researchers to visualize and identify the presence of these enzymes in tissues or cell cultures.

Alkaline Phosphatase Detection

Fast Red Violet LB Salt is a popular choice for quantifying ALP activity in various tissues, blood cells, and cultured cells. Several studies have successfully employed it in histochemical, hematological, histological, and flow cytometric methods for ALP detection. Source: Sigma-Aldrich:

TRAP Detection

Fast Red Violet LB Salt is valuable for detecting TRAP activity in tissue sections. This enzyme is a marker for osteoclasts, cells responsible for bone resorption. Researchers have used Fast Red Violet LB Salt to study osteoclast activity in various contexts, including bone development, disease, and fracture healing. Source: Sigma-Aldrich:

Additional Applications

Beyond enzyme detection, Fast Red Violet LB Salt has found use in other scientific research areas:

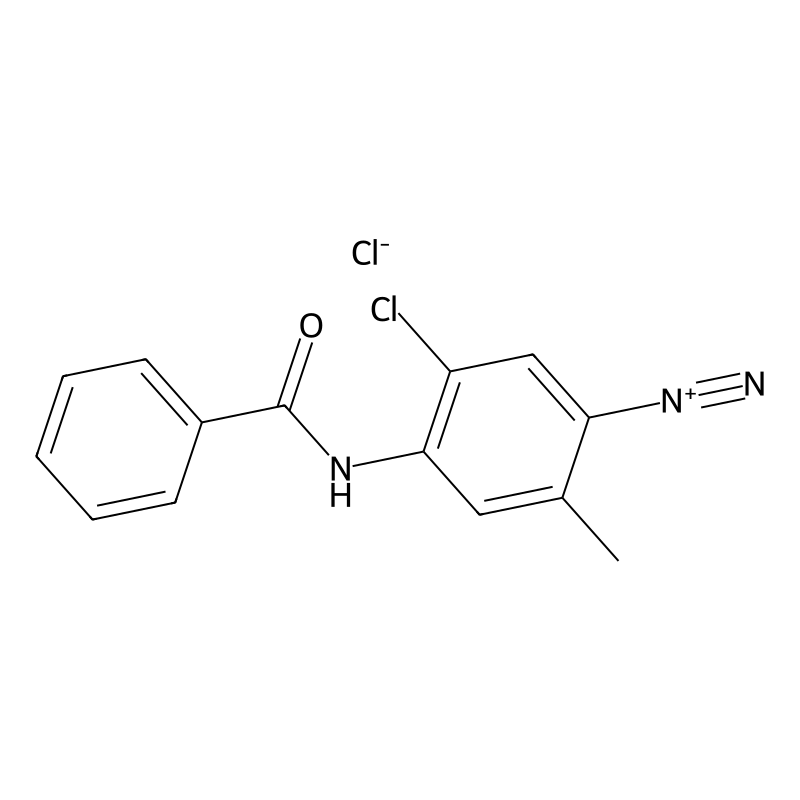

Fast Red Violet LB Salt is a diazonium compound with the chemical formula C₁₄H₁₁Cl₂N₃O. It is characterized by its pale orange powder form and is soluble in water, forming a clear to slightly turbid light-yellow solution at a concentration of 0.1% . This compound is primarily utilized in various biochemical and analytical applications, particularly as a chromogenic substrate for detecting alkaline phosphatase activity in histochemical assays. Its unique properties make it a valuable tool in both research and diagnostic fields.

Fast Red Violet LB Salt's primary use in research is as a chromogenic substrate for enzyme detection. It doesn't have a well-defined mechanism of action within biological systems. However, recent studies suggest it might have inhibitory effects on osteoclasts (bone-resorbing cells) and potentially be useful in treating bone loss and related disorders []. The specific mechanism underlying this effect remains unclear and requires further investigation.

Fast Red Violet LB Salt exhibits notable biological activities, particularly in cell culture applications. It has been shown to stimulate cell lysis and enhance the production of dinucleotide phosphate in cells . This makes it an important reagent for studying enzyme activities and cellular processes. Its utility in histochemical staining allows for the visualization of alkaline phosphatase activity, which is crucial for various biological assays.

The synthesis of Fast Red Violet LB Salt typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. Commonly, this process includes:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then reacted with a phenolic compound or another nucleophile to form the final Fast Red Violet LB Salt product.

This method allows for the production of high-purity Fast Red Violet LB Salt suitable for laboratory use .

Fast Red Violet LB Salt has a wide range of applications, including:

- Histochemistry: Used for staining alkaline phosphatase activity in tissue sections.

- Flow Cytometry: Employed as a chromogenic substrate for quantitative analysis.

- Biochemical Assays: Utilized in various assays to measure enzyme activities and other biochemical parameters .

Its versatility makes it an essential reagent in both academic and industrial laboratories.

Research into the interactions of Fast Red Violet LB Salt with other biological molecules has revealed its potential effects on cellular processes. Notably, studies indicate that this compound can enhance the activity of certain enzymes, such as alkaline phosphatase, making it valuable for understanding enzyme kinetics and mechanisms . Further interaction studies are ongoing to explore its effects on different cell types and conditions.

Fast Red Violet LB Salt shares similarities with other diazonium salts and azo dyes, but its unique properties set it apart. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fast Blue BB | C₁₄H₁₁Cl₂N₃O | Used primarily for staining proteins and nucleic acids. |

| Fast Yellow 3G | C₁₂H₉ClN₂O₃ | Known for its use in textile dyeing applications. |

| Fast Green FCF | C₂₃H₂₃N₂NaO₇S | Commonly used as a histological stain for tissues. |

Fast Red Violet LB Salt is unique due to its specific application in alkaline phosphatase detection, making it particularly valuable in histochemical assays compared to other similar compounds that may serve different purposes or have different reactivity profiles .

The compound’s IUPAC name is 5-chloro-4-benzamido-2-methylbenzenediazonium chloride hemi(zinc chloride) salt. Its structure consists of a benzene ring substituted with a benzamido group at position 4, a methyl group at position 2, a chlorine atom at position 5, and a diazonium ion ([N+]#N). The zinc chloride coordination is critical to its stability.

The molecular formula is C₁₄H₁₁Cl₂N₃O·½ZnCl₂, with a molecular weight of 376.31 g/mol.

CAS Registry Number and Alternative Designations

| Identifier | Value |

|---|---|

| CAS Registry Number | 32348-81-5 |

| EC Number | 627-622-0 |

| PubChem CID | 16219357 |

| Synonyms | Fast Red Violet LB Salt, MFCD00011892 |

Alternative names include 5-chloro-4-benzamido-2-methylbenzenediazonium chloride hemi(zinc chloride) salt and 4-benzamido-5-chloro-2-methylbenzenediazonium chloride.

Molecular Composition and Stoichiometry

The compound comprises two primary components:

- Organic diazonium cation: C₁₄H₁₁Cl₂N₃O⁺

- Zinc chloride counterion: ½ZnCl₂

This 1:½ stoichiometry ensures electroneutrality, with the zinc chloride acting as a stabilizing agent.

Crystalline Structure and Zinc Chloride Coordination

The crystal structure features a planar aromatic system with the diazonium group ([N+]#N) aligned perpendicular to the benzene ring. Zinc chloride coordinates via chloride ions, forming a bridging interaction that stabilizes the diazonium salt. The coordination geometry is tetrahedral, with zinc bonded to four chloride ions (two from the salt and two from the organic cation).

Diazotization Reaction Mechanism for Azo Group Formation

The synthesis of Fast Red Violet LB Salt follows the classical diazotization reaction pathway, which represents one of the most fundamental transformations in organic chemistry for the preparation of diazonium salts [1]. The diazotization reaction mechanism involves the conversion of the primary aromatic amine precursor, 4-benzamido-5-chloro-2-methylaniline, into the corresponding diazonium salt through a series of well-defined mechanistic steps [2].

The initial step involves the in-situ formation of nitrous acid from sodium nitrite and hydrochloric acid in aqueous medium [1] [3]. The nitrous acid subsequently undergoes protonation followed by dehydration to generate the highly electrophilic nitrosonium ion, which serves as the active nitrosating species [2] [4]. The mechanism proceeds through nucleophilic attack by the primary amine nitrogen on the nitrosonium ion, forming an initial nitrosamine intermediate [1] [5].

The nitrosamine intermediate undergoes a series of proton transfers and rearrangements, ultimately leading to the formation of the N-hydroxyazo compound [5]. This intermediate is in equilibrium with its protonated form, which can undergo elimination of water to form the stable diazonium ion [2] [4]. The final step involves the formation of the zinc chloride double salt, which provides enhanced stability to the otherwise unstable diazonium species [6] .

The diazotization reaction is highly exothermic and requires careful temperature control to prevent decomposition of the diazonium salt [8]. The optimal reaction temperature range is maintained between 0-5°C to ensure maximum yield while minimizing side reactions [1] [3]. The reaction proceeds under strongly acidic conditions with an optimal pH range of 1-3, which is essential for the protonation steps required in the mechanism [1] [2].

The stoichiometric ratio of the amine precursor to sodium nitrite is typically maintained at 1:1.1 to ensure complete conversion while avoiding excess nitrous acid, which can lead to decomposition of the diazonium product [1] [8]. The reaction time ranges from 30-60 minutes under optimal conditions, with continuous stirring at 300-400 rpm to ensure proper mixing and heat transfer [3] [9].

Industrial-Scale Production Challenges

Industrial-scale production of Fast Red Violet LB Salt presents numerous technical and operational challenges that significantly impact manufacturing efficiency and product quality [10] [11]. Temperature control represents one of the most critical challenges in large-scale operations due to the highly exothermic nature of the diazotization reaction [10] [8]. The heat generation becomes particularly problematic in industrial reactors with volumes ranging from 20-80 cubic meters, where achieving uniform temperature distribution and efficient heat removal requires sophisticated cooling systems [12].

Diazonium salt stability poses a critical safety and quality challenge in industrial manufacturing [8] [12]. The inherent instability of diazonium compounds, particularly their explosive potential when dry, necessitates specialized handling procedures and equipment design [8]. The short shelf life of diazonium salts requires immediate processing or careful storage under controlled conditions, which adds complexity to production scheduling and inventory management [8].

Waste management represents a significant environmental and economic challenge in industrial azo dye production [10] [13]. The process generates substantial quantities of acidic effluents containing high salt concentrations and colored wastewater [14]. The disposal of these waste streams requires extensive treatment facilities and compliance with increasingly stringent environmental regulations [10] [13]. The cost of waste treatment can represent up to 15-20% of the total production cost in some facilities [15].

Scale-up issues present substantial technical challenges when transitioning from laboratory to industrial production [11] [12]. Maintaining adequate mixing efficiency in large reactors while ensuring uniform reaction conditions becomes increasingly difficult as reactor size increases [12]. Heat transfer limitations and mass transfer effects can lead to localized hot spots and incomplete reactions, resulting in reduced yields and product quality issues [11].

Environmental impact concerns have become increasingly important in industrial azo dye manufacturing [10] [13]. Water pollution from textile dye effluents affects aquatic ecosystems and can contaminate drinking water sources [13] [16]. The potential formation of carcinogenic aromatic amines during dye degradation has led to stricter regulatory oversight and the need for enhanced environmental monitoring [16] [14].

Safety concerns related to explosive diazonium salts and toxic intermediates require specialized training, equipment, and emergency response procedures [8] [12]. Gas evolution during the diazotization reaction can lead to pressure buildup in reactors, necessitating appropriate venting systems and safety relief devices [8]. The handling of concentrated acids and the potential for thermal runaway reactions demand rigorous safety protocols [12].

Purification Techniques and Yield Optimization

Purification of Fast Red Violet LB Salt involves a combination of physical and chemical separation techniques designed to achieve the required commercial purity standards of ≥90% dye content [17] [18]. Recrystallization serves as the primary purification method for final product refinement, typically achieving purification efficiencies of 85-95% [17] [19]. The recrystallization process involves controlled dissolution of the crude product in appropriate solvents followed by systematic cooling to promote selective crystallization of the pure compound [19] [20].

Vacuum filtration represents a standard industrial operation for solid-liquid separation during the purification process [3] [9]. This technique achieves separation efficiencies of 90-98% and is routinely employed for removing mother liquors and washing solutions from the crystalline product [9]. The filtration process requires careful optimization of filter media selection and operating parameters to ensure complete separation while minimizing product losses.

Solvent extraction techniques are selectively employed for specific impurity removal applications [19] [21]. These methods typically achieve purification efficiencies of 70-90% and are particularly effective for removing organic impurities that have different solubility characteristics compared to the target compound [21]. The choice of extraction solvent and operating conditions must be carefully optimized based on the specific impurity profile of the crude product.

Column chromatography provides the highest purification efficiency at 95-99% but is primarily utilized at research scale due to economic considerations [22]. This technique offers exceptional selectivity for removing trace impurities and is often employed for preparing high-purity reference standards or for analytical method development [22].

Precipitation techniques are commonly used for product isolation and primary purification, achieving efficiencies of 80-95% [3] [19]. The precipitation process involves controlled addition of anti-solvents or pH adjustment to selectively precipitate the target compound while leaving impurities in solution [19]. Optimization of precipitation conditions, including temperature, pH, and addition rate, is critical for maximizing both yield and purity.

Washing procedures are essential for removing residual salts and water-soluble impurities [17] [23]. These operations typically achieve purification efficiencies of 85-95% and involve systematic washing with appropriate solvents or water under controlled conditions [23]. The washing protocol must be carefully designed to ensure complete removal of impurities while minimizing product dissolution losses.

Yield optimization strategies focus on controlling reaction parameters to maximize conversion while minimizing side reactions and product decomposition [11] [24]. Temperature optimization involves maintaining the reaction temperature below 5°C to prevent diazonium salt decomposition while ensuring adequate reaction rates [24]. Residence time optimization balances the need for complete conversion against the risk of product degradation over extended reaction periods [25].

Continuous flow synthesis has emerged as a promising approach for yield optimization in azo dye production [11] [12]. Continuous processes have demonstrated 4.68 times lower costs compared to batch processes while reducing water consumption by 39-42% [11]. The improved mixing and heat transfer characteristics of continuous flow reactors enable better control of reaction conditions and higher yields [12].

Infrared spectroscopy provides confirmation of chemical structure and identity, with spectra required to conform to established reference standards [28]. Nuclear magnetic resonance spectroscopy may be employed for detailed structural verification and impurity identification in cases where additional analytical confirmation is required .

Moisture content determination is critical for product stability and shelf life, with specifications typically requiring less than 2% moisture content [23]. Karl Fischer titration or thermogravimetric analysis methods are commonly employed for accurate moisture determination [23].

Thermal stability testing assesses product degradation characteristics under various temperature conditions [28]. Differential scanning calorimetry and thermogravimetric analysis provide information on decomposition temperatures and thermal behavior patterns that are essential for establishing proper storage and handling conditions [8].

Microbiological testing ensures the absence of harmful microorganisms that could compromise product quality or safety [29]. Standard plate count methods and specific pathogen testing protocols are employed according to established pharmacopeial standards [29].

Statistical process control methods are implemented to monitor production consistency and identify trends that may indicate process deviations [11] [24]. Control charts for key quality parameters enable real-time monitoring of production quality and facilitate rapid identification of potential issues requiring corrective action [11].

Batch certification procedures require comprehensive documentation of all analytical results and process parameters for each production lot [29]. Certificate of analysis documentation must include complete test results, specifications, and confirmation of compliance with all quality standards before product release [18] [29].

Ultraviolet-Visible Spectroscopy

Fast Red Violet LB Salt exhibits characteristic absorption properties in the ultraviolet region. The compound demonstrates a primary absorption peak at 196 nanometers [4], which is consistent with the electronic transitions associated with the diazonium chromophore and conjugated aromatic system. This absorption maximum reflects the π→π* transitions within the benzene ring system and the characteristic electronic structure of the diazonium functional group [4].

In aqueous solution at a concentration of 1 milligram per milliliter, the compound produces a clear to slightly hazy solution with a very faint yellow to yellow coloration [3] [5]. This visible absorption is attributed to the extended conjugation system incorporating the benzamido group and the diazonium moiety, which modulates the electronic properties of the aromatic system [6].

Fourier Transform Infrared Spectroscopy

The infrared spectrum of Fast Red Violet LB Salt conforms to the expected structural characteristics of a diazonium salt containing benzamido and chloro substituents [3] [5] [6]. The spectrum exhibits typical absorption bands corresponding to:

- Aromatic carbon-hydrogen stretching vibrations in the range of 3100-3050 wavenumbers (strong intensity) [7]

- Carbonyl stretching from the benzamido group at approximately 1670-1640 wavenumbers (strong intensity) [7]

- Aromatic carbon-carbon stretching vibrations at 1600-1475 wavenumbers (weak to medium intensity) [7]

- Carbon-chlorine stretching vibrations at 800-600 wavenumbers (strong intensity) [7]

- Characteristic diazonium nitrogen-nitrogen triple bond absorption

The spectral analysis confirms the structural integrity of the compound and validates the presence of all expected functional groups within the molecular framework [3] [5].

Nuclear Magnetic Resonance Spectroscopy

While specific nuclear magnetic resonance data for Fast Red Violet LB Salt was not extensively documented in the available literature, the compound contains multiple magnetically active nuclei that would be observable in both proton and carbon-13 nuclear magnetic resonance experiments [8] [9]. The aromatic protons would be expected to appear in the characteristic downfield region (7-8 parts per million), while the methyl substituent would appear as a singlet at approximately 2-3 parts per million [9] [10].

The diazonium functionality, being paramagnetic due to the unpaired electrons, may cause line broadening effects in the nuclear magnetic resonance spectrum, which is characteristic of compounds containing this functional group [9] [11].

Solubility Behavior in Polar and Non-Polar Solvents

Aqueous Solubility

Fast Red Violet LB Salt demonstrates moderate solubility in water, with a documented solubility of 1 milligram per milliliter [1] [2] [3] [12]. When dissolved in aqueous media, the compound forms a clear to slightly hazy solution with a characteristic very faint yellow to yellow coloration [3] [5] [13]. This aqueous solubility is attributed to the ionic nature of the diazonium salt and the presence of the zinc chloride counterion, which enhances the hydrophilic character of the compound [14].

The water solubility is particularly important for the compound's biological applications, as it allows for effective use in histochemical staining procedures and enzyme assays where aqueous buffer systems are employed [1] [15] [16].

Polar Solvent Behavior

The compound exhibits good solubility in polar solvents due to its ionic diazonium structure and the presence of polar functional groups including the benzamido moiety and chloro substituents [17]. The zinc chloride component of the salt further contributes to enhanced solubility in polar media through ion-dipole interactions [14].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide would be expected to dissolve the compound effectively, though specific solubility data for these solvents was not found in the literature. The presence of multiple polar functional groups suggests favorable interactions with hydrogen-bonding solvents [17].

Non-Polar Solvent Behavior

Fast Red Violet LB Salt exhibits limited solubility in non-polar solvents due to its ionic character and multiple polar functional groups [17]. The diazonium salt structure, combined with the hydrophilic zinc chloride counterion, results in poor compatibility with non-polar organic solvents such as hexane, toluene, or dichloromethane.

This selective solubility profile is advantageous for purification procedures and ensures that the compound remains predominantly in the aqueous phase during biological applications [17] [14].

Thermal Stability and Decomposition Pathways

Thermal Stability Profile

Fast Red Violet LB Salt exhibits moderate thermal stability under normal storage conditions, with recommended storage temperatures of either room temperature or -20°C depending on the intended storage duration [1] [2] [3] [18]. The compound is known to be sensitive to both light and heat, which can affect its color intensity and chemical integrity over time [14] [19].

The thermal stability is characteristic of diazonium salts, which are generally thermally labile compounds. The presence of the zinc chloride counterion provides some stabilization compared to simple diazonium chlorides, but the compound still requires careful handling to maintain its integrity [20] [19].

Decomposition Characteristics

While specific decomposition temperature data was not readily available in the literature, diazonium compounds typically decompose through nitrogen gas evolution and formation of various substituted aromatic products [19] [21]. The decomposition of Fast Red Violet LB Salt would be expected to involve:

- Loss of nitrogen gas from the diazonium functionality

- Formation of substituted chlorobenzene derivatives

- Potential rearrangement of the benzamido substituent

- Release of zinc chloride

Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry would provide detailed decomposition profiles, but specific data for this compound was not located in the available literature [22] [23] [21].

pH-Dependent Chromogenic Properties

Chromogenic Mechanism

Fast Red Violet LB Salt functions as a chromogenic substrate primarily through its interaction with alkaline phosphatase enzymes [26] [27]. The compound acts as a substrate that, upon enzymatic cleavage, produces a colored precipitate that can be visualized microscopically or spectrophotometrically [1] [15] .

The chromogenic reaction involves the enzymatic hydrolysis of phosphate groups, leading to the formation of azo coupling products that exhibit intense coloration. This mechanism is particularly valuable in histochemical applications where localization of enzyme activity is required [29] [16] [30].

pH-Dependent Color Changes

The chromogenic properties of Fast Red Violet LB Salt are highly dependent on solution pH, with optimal activity occurring under alkaline conditions typically ranging from pH 8 to 10 [26] [27] [30]. This pH dependence is characteristic of alkaline phosphatase substrates and reflects the enzyme's optimal activity range.

Under acidic conditions, the diazonium functionality may undergo protonation, affecting the electronic structure and color development properties [31] [32] [33]. The azo coupling reactions that produce the colored products are also pH-sensitive, with alkaline conditions favoring the formation of intensely colored azo compounds [31] [34].

Applications in pH Sensing

While Fast Red Violet LB Salt is not primarily designed as a pH indicator, its chromogenic properties can provide information about the local pH environment during enzymatic reactions [33] [35] [36]. The compound's color development is influenced by the pH-dependent activity of associated enzymes, making it a useful tool for monitoring enzymatic processes under varying pH conditions.

The pH-sensitive nature of the chromogenic reaction has been exploited in various analytical applications, including the detection of alkaline phosphatase activity in biological samples and the monitoring of enzyme kinetics under different pH conditions [26] [27] [30].

Summary Data Tables

| Property | Value | Method/Notes |

|---|---|---|

| UV-Vis Absorption Maximum | 196 nm | Salt form in solution [4] |

| Water Solubility | 1 mg/mL | Clear to slightly hazy solution [1] [3] |

| Solution Color | Very faint yellow to yellow | Aqueous solution [3] [5] |

| Carbon Content | 40.2-49.1% | Elemental analysis [3] [5] |

| Nitrogen Content | 10.1-12.3% | Elemental analysis [3] [5] |

| Storage Temperature | Room temperature or -20°C | Stability considerations [1] [2] [3] |

| Optimal pH Range | 8-10 | Alkaline phosphatase activity [26] [27] |

| Solvent Type | Solubility | Color Development |

|---|---|---|

| Water | 1 mg/mL | Faint yellow to yellow [1] [3] |

| Polar solvents | Good (expected) | Variable |

| Non-polar solvents | Limited | Poor |

| Buffer systems (pH 8-10) | Good | Red-violet precipitate [27] [30] |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard